
(1-Oxidopyridin-4-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Oxidopyridin-4-yl)(phenyl)methanone, also known as OPMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (1-Oxidopyridin-4-yl)(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to inhibit the production of ROS and to increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
(1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant properties. (1-Oxidopyridin-4-yl)(phenyl)methanone has also been shown to protect against oxidative stress and to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1-Oxidopyridin-4-yl)(phenyl)methanone in lab experiments include its relatively simple synthesis method, its unique chemical structure, and its potential applications in various fields. However, the limitations of using (1-Oxidopyridin-4-yl)(phenyl)methanone in lab experiments include its limited availability, its potential toxicity, and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the study of (1-Oxidopyridin-4-yl)(phenyl)methanone, including its potential use as a drug candidate for the treatment of various diseases, its use as a building block for the synthesis of new materials with unique properties, and its use as a reagent for the preparation of various organic compounds. Further research is needed to fully understand the mechanism of action of (1-Oxidopyridin-4-yl)(phenyl)methanone and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of (1-Oxidopyridin-4-yl)(phenyl)methanone can be achieved through a multi-step process that involves the reaction of pyridine-4-carboxylic acid with thionyl chloride to form pyridine-4-yl chloride. The resulting product is then reacted with benzophenone in the presence of a base to form (1-Oxidopyridin-4-yl)(phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
(1-Oxidopyridin-4-yl)(phenyl)methanone has been studied for its potential use in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (1-Oxidopyridin-4-yl)(phenyl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. In materials science, (1-Oxidopyridin-4-yl)(phenyl)methanone has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1-Oxidopyridin-4-yl)(phenyl)methanone has been used as a reagent for the preparation of various organic compounds.
Eigenschaften
CAS-Nummer |
14178-29-1 |
|---|---|
Produktname |
(1-Oxidopyridin-4-yl)(phenyl)methanone |
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.2 g/mol |
IUPAC-Name |
(1-oxidopyridin-1-ium-4-yl)-phenylmethanone |
InChI |
InChI=1S/C12H9NO2/c14-12(10-4-2-1-3-5-10)11-6-8-13(15)9-7-11/h1-9H |
InChI-Schlüssel |
UQNSTGILJBPJQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)[O-] |
Andere CAS-Nummern |
14178-29-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



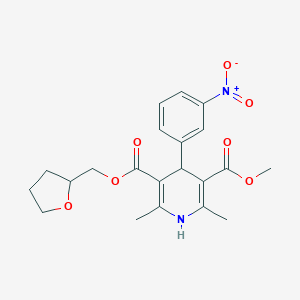
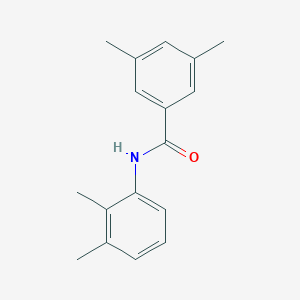
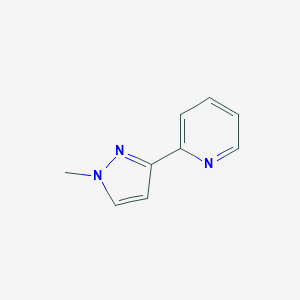
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
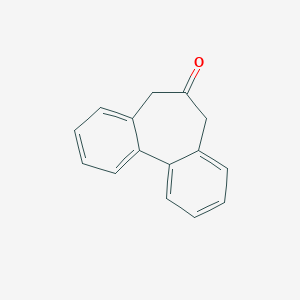

![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)


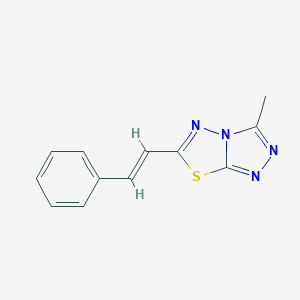
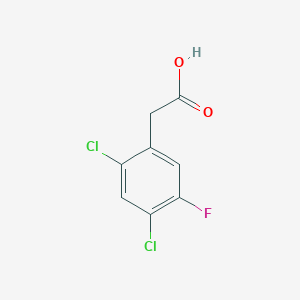
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
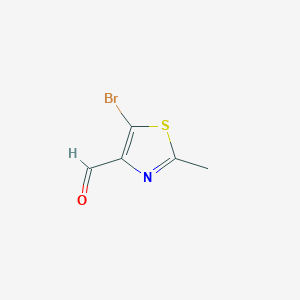
![Benzenamine, 2,6-bis(1-methylethyl)-N-[(4-methylphenyl)methylene]-](/img/structure/B184390.png)